2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-6-yl)aceticacid
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Overview
Description
2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-6-yl)acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-6-yl)acetic acid typically involves the following steps:
Protection of the amino group: The amino group of the starting material is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is usually achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the tetrahydroisoquinoline ring: The protected amino compound is then subjected to cyclization reactions to form the tetrahydroisoquinoline ring. This can be achieved through various methods, including Pictet-Spengler reactions.
Introduction of the acetic acid moiety:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-6-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorenylmethoxycarbonyl group, often using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in anhydrous conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-6-yl)acetic acid is widely used in scientific research, particularly in the fields of:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-6-yl)acetic acid involves its ability to protect amino groups during chemical reactions. The fluorenylmethoxycarbonyl group is stable under a wide range of conditions, preventing unwanted side reactions. Upon completion of the desired reaction, the Fmoc group can be removed using mild base treatment, revealing the free amino group for further functionalization.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
Uniqueness
2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-6-yl)acetic acid is unique due to its specific structure, which combines the stability of the Fmoc group with the reactivity of the tetrahydroisoquinoline ring. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
Properties
Molecular Formula |
C26H23NO4 |
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Molecular Weight |
413.5 g/mol |
IUPAC Name |
2-[2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinolin-6-yl]acetic acid |
InChI |
InChI=1S/C26H23NO4/c28-25(29)14-17-9-10-19-15-27(12-11-18(19)13-17)26(30)31-16-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-10,13,24H,11-12,14-16H2,(H,28,29) |
InChI Key |
PELLLCKZMYMVJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C=C(C=C2)CC(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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